![molecular formula C5H4ClNO B189369 3-Chloro-2-hydroxypyridine CAS No. 13466-35-8](/img/structure/B189369.png)
3-Chloro-2-hydroxypyridine
Overview
Description
3-Chloro-2-hydroxypyridine is used as an organic intermediate . It has a molecular formula of C5H4ClNO and a molecular weight of 129.54 .
Synthesis Analysis
3-Chloro-2-hydroxypyridine can be produced in a multi-stage process. One method involves the reaction of furfural with chlorine or with an agent releasing chlorine, reaction of the resulting reaction product with sulphamic acid to give 3-hydroxy-2-imino-1-(2H)-pyridine-sulphonic acid-monohydrate, and hydrolysis of this compound . Another method involves α and γ-activation of chloropyridines, as well as palladium-mediated reactions .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxypyridine can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Chloro-2-hydroxypyridine has been used in the preparation of 3-hydroxypyridine-2 (1H)-selone . It has also been used in the synthesis of all four possible benzo [4,5]furopyridine tricyclic heterocycles: benzo [4,5]furo [2,3-b]pyridine, benzo [4,5]furo [2,3-c]pyridine, benzo [4,5]furo [3,2-c]pyridine, and benzo [4,5]furo [3,2-b]pyridine .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxypyridine is a solid at 20 degrees Celsius . It has a melting point of 170-172 °C . The molecular weight is 129.54 g/mol .Scientific Research Applications
Synthesis of Tricyclic Heterocycles
3-Chloro-2-hydroxypyridine is utilized in the synthesis of various tricyclic heterocycles, such as benzo[4,5]furopyridine derivatives. These compounds are significant due to their potential pharmacological activities .
Organic Intermediate
This compound serves as an organic intermediate in various chemical reactions due to its reactive chloro and hydroxy groups, which can be further modified .
Photovoltaic Applications
Derivatives of 5-Chloro-2-Hydroxypyridine have shown promise in improving the performance of perovskite solar cells by enhancing film crystal quality and carrier transport .
Theoretical Investigations
It is also a subject of theoretical studies to understand its molecular structure and properties, which can inform its application in material science .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an organic intermediate in various chemical reactions
Mode of Action
It is known to participate in chemical reactions as an intermediate . The compound’s chlorine atom and hydroxyl group likely play key roles in its reactivity.
Biochemical Pathways
For example, it has been used in the preparation of all four possible benzo[4,5]furopyridine tricyclic heterocycles .
Result of Action
As an intermediate in chemical reactions, its primary role is likely to contribute to the synthesis of more complex molecules .
properties
IUPAC Name |
3-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNIPUFKBBALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342464 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypyridine | |
CAS RN |
13466-35-8 | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to 3-chloro-2-hydroxypyridine upon UV irradiation in an inert matrix?
A: The research paper "Photoinduced Wolff rearrangement and tautomerization of 3-chloro-2-hydroxypyridine isolated in an Ar matrix" [] investigates the photochemical transformations of 3-chloro-2-hydroxypyridine when exposed to UV light within an argon matrix. The study reveals that the compound undergoes two primary reactions:
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